8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138129-71-0
VCID: VC7195861
InChI: InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
SMILES: C1CC2(C1)CC(CCS2(=O)=O)N.Cl
Molecular Formula: C8H16ClNO2S
Molecular Weight: 225.73

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride

CAS No.: 2138129-71-0

Cat. No.: VC7195861

Molecular Formula: C8H16ClNO2S

Molecular Weight: 225.73

* For research use only. Not for human or veterinary use.

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride - 2138129-71-0

Specification

CAS No. 2138129-71-0
Molecular Formula C8H16ClNO2S
Molecular Weight 225.73
IUPAC Name 5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Standard InChI Key PLLLYOAVJPICOI-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(CCS2(=O)=O)N.Cl

Introduction

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a complex organic compound belonging to the class of thiaspiro compounds. It features a unique spirocyclic structure that includes a sulfur-containing ring system, making it of interest in medicinal chemistry and pharmacology research. The compound's molecular formula is C₉H₁₇ClN₂OS, and it has a molecular weight of approximately 236.76 g/mol.

Synthesis and Preparation

The synthesis of 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves multi-step organic reactions. Common reagents used in its synthesis include thioketones, amines, and oxidizing agents. The exact synthetic routes may vary depending on the desired purity and yield, requiring careful control of reaction conditions such as temperature, pH, and solvent choice.

Applications and Research Findings

This compound is primarily used in scientific research, particularly in medicinal chemistry and pharmacology. Preliminary studies suggest potential activity in neuropharmacology, although detailed mechanism studies are required for a comprehensive understanding. The compound's unique structure allows it to participate in various chemical reactions, which are significant for modifying its pharmacological properties or creating derivatives with varied biological activities.

Application AreaDescription
Medicinal ChemistryUsed in the development of new therapeutic agents
PharmacologyPotential applications in neuropharmacology
Chemical SynthesisCan undergo modifications to enhance biological activity

Mechanism of Action and Biological Activity

While the exact mechanism of action for 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is not fully elucidated, its structural features suggest potential interactions with biological targets. The presence of both an amino group and a sulfonyl group enhances its ability to interact with enzymes or receptors, which could lead to various biological effects.

Availability and Purity

The compound is available from various suppliers specializing in chemical research products, with purities typically above 95%. This availability supports ongoing research initiatives aimed at discovering new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator